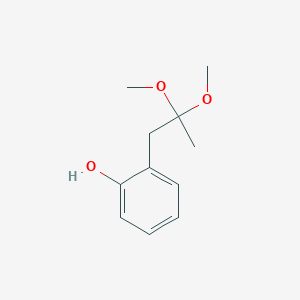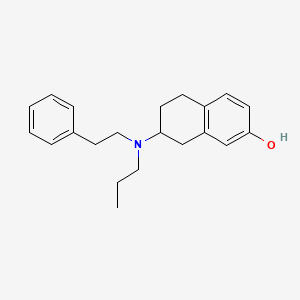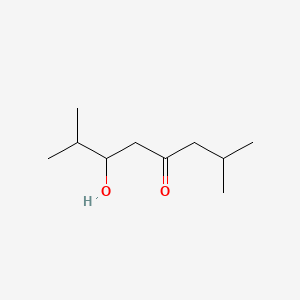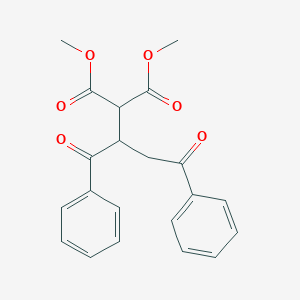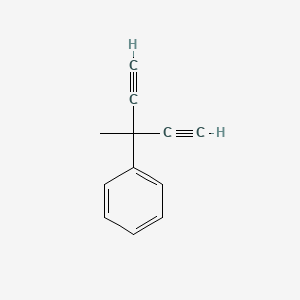
(3-Methylpenta-1,4-diyn-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpenta-1,4-diyn-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methylpenta-1,4-diyn-3-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-diyn-3-yl)benzene typically involves the coupling of a benzene derivative with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction. For example, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with boronic acids can be used to prepare this compound . The reaction conditions often include the use of ligands such as S-phos or Gorlos-phos to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylpenta-1,4-diyn-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylpenta-1,4-diyn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (3-Methylpenta-1,4-diyn-3-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity . The alkyne groups can participate in reactions that involve the formation of carbon-carbon bonds, such as cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-Methylpenta-1,4-diyn-3-yl)benzene is unique due to its combination of aromatic and alkyne functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its structure also imparts unique electronic properties, which can be exploited in materials science and nanotechnology.
Propiedades
Número CAS |
93913-28-1 |
|---|---|
Fórmula molecular |
C12H10 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methylpenta-1,4-diyn-3-ylbenzene |
InChI |
InChI=1S/C12H10/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
Clave InChI |
OVVLODSLGRGWFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
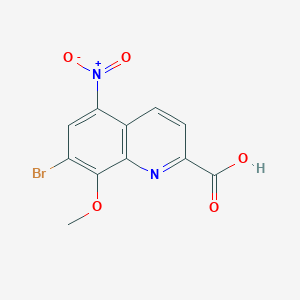
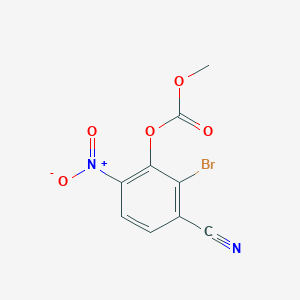
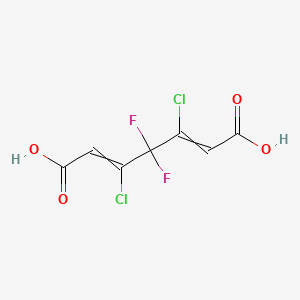
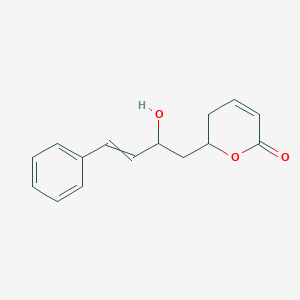
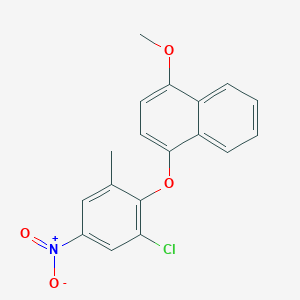
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
